molecular formula C42H80NO8P B1239068 N-Methyl-1,2-dioleoylphosphatidylethanolamine CAS No. 96687-23-9

N-Methyl-1,2-dioleoylphosphatidylethanolamine

Cat. No.: B1239068
CAS No.: 96687-23-9
M. Wt: 758.1 g/mol
InChI Key: LPXFOQGBESUDAX-NLEYBKGJSA-N
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Description

N-Methyl-1,2-dioleoylphosphatidylethanolamine is a phospholipid derivative that belongs to the class of phosphatidylethanolamines. It is characterized by the presence of two oleoyl (9Z-octadecenoyl) groups attached to the glycerol backbone and a methyl group attached to the ethanolamine head. This compound is commonly used in the formation of liposomes and other lipid-based delivery systems due to its unique structural properties .

Mechanism of Action

Target of Action

N-Methyl-1,2-dioleoylphosphatidylethanolamine, also known as [(2R)-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, is primarily used as a neutral helper lipid in cationic liposomes . It combines with cationic phospholipids to enhance the transfection efficiency of naked siRNA .

Mode of Action

The compound interacts with cationic phospholipids to form liposome nanoparticles (LNPs). These LNPs encapsulate siRNA, protecting it from degradation and facilitating its delivery into cells . The presence of this compound in the LNPs enhances their fusion with cell membranes, promoting the intracellular delivery of siRNA .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the RNA interference (RNAi) pathway. Once the siRNA is delivered into the cell, it guides the RNA-induced silencing complex (RISC) to degrade specific mRNA molecules, thereby inhibiting the expression of target genes .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its formulation in LNPs. The LNPs can protect the siRNA from degradation, prolong its circulation time in the bloodstream, and enhance its accumulation in target tissues . .

Result of Action

The result of the action of this compound is the efficient delivery of siRNA into cells, leading to the specific silencing of target genes . This can have various effects at the molecular and cellular levels, depending on the function of the silenced genes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and ionic strength of the surrounding medium can affect the stability and fusion capacity of the LNPs . Additionally, biological factors such as the presence of serum proteins can influence the circulation time and biodistribution of the LNPs .

Biochemical Analysis

Biochemical Properties

N-Methyl-1,2-dioleoylphosphatidylethanolamine is involved in several biochemical reactions, primarily due to its role as a phospholipid in cell membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be methylated by S-adenosyl methionine to form phosphatidylcholine . Additionally, it plays a role in membrane fusion and the disassembly of the contractile ring during cytokinesis . The interactions of this compound with these biomolecules are essential for maintaining membrane integrity and facilitating cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is particularly abundant in nervous tissue, where it constitutes a significant portion of the phospholipids . This compound is involved in regulating membrane curvature and fluidity, which are critical for proper cell function. Additionally, this compound plays a role in the secretion of lipoproteins in the liver and the propagation of infectious prions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a substrate for enzymes involved in lipid metabolism, such as phospholipase D and N-acetyltransferase . These interactions lead to the formation of other important lipids, such as anandamide, which is involved in endocannabinoid signaling . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in membrane composition and fluidity . These changes can impact various cellular processes, such as signal transduction and vesicle trafficking.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance membrane fluidity and promote normal cellular function . At high doses, it may cause toxic effects, such as membrane disruption and impaired cellular metabolism . Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become significant.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be synthesized from phosphatidylethanolamine through the action of S-adenosyl methionine . Additionally, it serves as a precursor for other important lipids, such as phosphatidylcholine and anandamide . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, such as the Golgi apparatus and plasma membrane . The distribution of this compound is crucial for its role in membrane dynamics and cellular signaling.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the plasma membrane, Golgi apparatus, and endoplasmic reticulum . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. Post-translational modifications, such as phosphorylation, can also affect its targeting and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,2-dioleoylphosphatidylethanolamine typically involves the methylation of 1,2-dioleoylphosphatidylethanolamine. This can be achieved through the reaction of 1,2-dioleoylphosphatidylethanolamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like chloroform or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,2-dioleoylphosphatidylethanolamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-1,2-dioleoylphosphatidylethanolamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1,2-dioleoylphosphatidylethanolamine is unique due to the presence of the methyl group on the ethanolamine head, which can influence its interaction with other molecules and its behavior in lipid bilayers. This modification can enhance the stability and functionality of liposomes and other lipid-based delivery systems .

Properties

CAS No.

96687-23-9

Molecular Formula

C42H80NO8P

Molecular Weight

758.1 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(methylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H80NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43-3)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,40,43H,4-17,22-39H2,1-3H3,(H,46,47)/b20-18-,21-19-/t40-/m1/s1

InChI Key

LPXFOQGBESUDAX-NLEYBKGJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Solid

Synonyms

1,2-DOPE-Me
N-methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
N-methyl-1,2-dioleoylphosphatidylethanolamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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